An In-depth Technical Guide to 4-(Azepan-1-yl)-4-oxobutanoic Acid: Properties, Synthesis, and Potential Biological Significance
An In-depth Technical Guide to 4-(Azepan-1-yl)-4-oxobutanoic Acid: Properties, Synthesis, and Potential Biological Significance
Introduction
4-(Azepan-1-yl)-4-oxobutanoic acid belongs to the class of N-substituted succinamic acids. This class of compounds is characterized by a succinic acid backbone in which one of the carboxylic acid groups has been converted to an amide. The amide nitrogen in this specific molecule is part of an azepane ring, a seven-membered saturated heterocycle. The presence of both a carboxylic acid and a tertiary amide functional group imparts a unique combination of chemical properties and potential for biological activity.
Succinamic acid derivatives have garnered interest in medicinal chemistry due to their diverse pharmacological activities, which include anticancer, antidiabetic, and anti-inflammatory properties.[1][2] This guide provides a comprehensive overview of the predicted properties, a putative synthesis protocol, and the potential biological relevance of 4-(Azepan-1-yl)-4-oxobutanoic acid.
Physicochemical and Spectroscopic Properties
While direct experimental data is unavailable, the physicochemical properties of 4-(Azepan-1-yl)-4-oxobutanoic acid can be predicted based on its structure and data from analogous compounds.
Table 1: Predicted Physicochemical Properties of 4-(Azepan-1-yl)-4-oxobutanoic acid
| Property | Predicted Value/Characteristic | Basis of Prediction |
| Molecular Formula | C₁₀H₁₇NO₃ | --- |
| Molecular Weight | 199.25 g/mol | --- |
| Appearance | White to off-white solid | General appearance of similar organic acids and amides. |
| Melting Point | 120-140 °C | Based on melting points of similar N-substituted succinamic acids. |
| Solubility | Soluble in water, methanol, ethanol, DMSO. Sparingly soluble in non-polar organic solvents. | The presence of a carboxylic acid and an amide group suggests polarity and hydrogen bonding capability. |
| pKa | 4.5 - 5.5 | The carboxylic acid pKa is expected to be in the typical range for aliphatic carboxylic acids.[3] |
Table 2: Predicted Spectroscopic Data for 4-(Azepan-1-yl)-4-oxobutanoic acid
| Spectroscopy | Predicted Chemical Shifts / Frequencies | Rationale |
| ¹H NMR | δ 1.5-1.8 (m, 8H, azepane CH₂), δ 2.5-2.8 (t, 2H, CH₂-COOH), δ 3.4-3.6 (m, 4H, N-CH₂ of azepane), δ 10-12 (br s, 1H, COOH) | Chemical shifts are estimated based on standard values for alkyl chains, methylene groups adjacent to carbonyls and nitrogens, and carboxylic acid protons. |
| ¹³C NMR | δ 26-30 (azepane CH₂), δ 29-32 (CH₂-C=O), δ 32-35 (CH₂-COOH), δ 45-50 (N-CH₂ of azepane), δ 170-175 (C=O, amide), δ 175-180 (C=O, acid) | Based on typical chemical shifts for sp³ hybridized carbons in cyclic and acyclic systems and carbonyl carbons in amides and carboxylic acids. |
| IR (cm⁻¹) | 3300-2500 (broad, O-H stretch of carboxylic acid), 2930, 2860 (C-H stretch), 1710 (C=O stretch of carboxylic acid), 1630 (C=O stretch of amide) | Characteristic vibrational frequencies for the functional groups present in the molecule. |
| Mass Spec (m/z) | [M+H]⁺ = 200.12, [M+Na]⁺ = 222.10 | Calculated based on the molecular formula. |
Synthesis and Experimental Protocols
The most direct and common method for the synthesis of N-substituted succinamic acids is the acylation of an amine with succinic anhydride.[4][5][6] This reaction is typically high-yielding and proceeds under mild conditions.
General Synthesis Workflow
The synthesis of 4-(Azepan-1-yl)-4-oxobutanoic acid can be achieved through the ring-opening of succinic anhydride by azepane.
Caption: General workflow for the synthesis of 4-(Azepan-1-yl)-4-oxobutanoic acid.
Detailed Experimental Protocol
Materials:
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Succinic anhydride (1.0 eq)
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Azepane (1.0 eq)
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Anhydrous Tetrahydrofuran (THF)
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Diethyl ether
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
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1 M Hydrochloric acid (HCl)
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Anhydrous magnesium sulfate (MgSO₄)
Procedure:
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Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and under a nitrogen atmosphere, dissolve succinic anhydride (1.0 eq) in anhydrous THF.
-
Addition of Amine: To the stirred solution, add azepane (1.0 eq) dropwise at room temperature. The reaction is typically exothermic.
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Reaction Monitoring: Stir the reaction mixture at room temperature for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) by observing the disappearance of the starting materials.
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Work-up:
-
Once the reaction is complete, remove the solvent under reduced pressure.
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Dissolve the residue in diethyl ether and wash with a saturated aqueous solution of NaHCO₃ to remove any unreacted succinic anhydride and the diacid byproduct.
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Acidify the aqueous layer to a pH of approximately 2 with 1 M HCl. The product should precipitate out of the solution.
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If the product does not precipitate, extract the aqueous layer with ethyl acetate.
-
-
Purification:
-
Collect the precipitated solid by vacuum filtration and wash with cold water.
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If extraction was performed, combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
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The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water).
-
-
Characterization: Confirm the identity and purity of the final product using ¹H NMR, ¹³C NMR, IR spectroscopy, and Mass Spectrometry.
Potential Biological Activities and Signaling Pathways
While no specific biological activities have been reported for 4-(Azepan-1-yl)-4-oxobutanoic acid, the broader class of succinimide and succinamic acid derivatives has shown a wide range of pharmacological effects.[7]
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Anticancer Activity: Some succinamic acid derivatives have demonstrated antiproliferative effects and the ability to induce apoptosis in cancer cell lines.[1][8] The mechanism often involves the modulation of key signaling pathways involved in cell growth and survival.
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Antidiabetic Properties: Certain succinamic acid derivatives have been investigated for their potential as antidiabetic agents, showing effects on plasma glucose and insulin levels in animal models.[2]
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Enzyme Inhibition: The succinimide core is a known pharmacophore that can interact with various enzymes, suggesting that derivatives could act as enzyme inhibitors.[7]
Hypothetical Signaling Pathway Involvement
Given the known activities of related compounds, 4-(Azepan-1-yl)-4-oxobutanoic acid could potentially interact with cellular signaling pathways. For instance, if it were to exhibit anticancer properties, it might modulate pathways such as the PI3K/Akt or MAPK pathways, which are frequently dysregulated in cancer.
Caption: Hypothetical modulation of the PI3K/Akt signaling pathway.
Conclusion
4-(Azepan-1-yl)-4-oxobutanoic acid is a molecule with interesting structural features that suggest potential for further investigation in medicinal chemistry and drug development. While specific experimental data is currently lacking, this guide provides a solid theoretical framework for its synthesis, characterization, and potential biological evaluation. The straightforward synthetic route and the known biological activities of related succinamic acid derivatives make it an attractive candidate for screening in various disease models. Future research should focus on the actual synthesis and in-vitro/in-vivo evaluation of this compound to validate the predicted properties and explore its therapeutic potential.
References
- 1. Effect of Succinamic Acid Derivative on the Growth Kinetics and Induction of Apoptosis in a Cancer Cell Line - PMC [pmc.ncbi.nlm.nih.gov]
- 2. jddtonline.info [jddtonline.info]
- 3. Succinic acid - Wikipedia [en.wikipedia.org]
- 4. beilstein-archives.org [beilstein-archives.org]
- 5. mdpi.com [mdpi.com]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. Research progress in biological activities of succinimide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Effect of Succinamic Acid Derivative on the Growth Kinetics and Induction of Apoptosis in a Cancer Cell Line - PubMed [pubmed.ncbi.nlm.nih.gov]
